Cas no 55403-32-2 (4-(4-benzylpiperazin-1-yl)-3-chloroaniline)

4-(4-benzylpiperazin-1-yl)-3-chloroaniline 化学的及び物理的性質
名前と識別子
-
- 4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine
- 4-(4-benzylpiperazin-1-yl)-3-chloroaniline
- 55403-32-2
- DTXSID101209050
- AKOS000102675
- EN300-52548
- 3-Chloro-4-[4-(phenylmethyl)-1-piperazinyl]benzenamine
- Z274473374
- SCHEMBL11836396
- CS-0250869
-
- MDL: MFCD07365136
- インチ: InChI=1S/C17H20ClN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
- InChIKey: GASJCBVHHUXXCQ-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)CN2CCN(CC2)C3=C(C=C(C=C3)N)Cl
計算された属性
- 精确分子量: 301.1345753g/mol
- 同位素质量: 301.1345753g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 311
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 32.5Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 472.5±45.0 °C at 760 mmHg
- フラッシュポイント: 239.6±28.7 °C
- じょうきあつ: 0.0±1.2 mmHg at 25°C
4-(4-benzylpiperazin-1-yl)-3-chloroaniline Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-benzylpiperazin-1-yl)-3-chloroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52548-0.25g |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline |
55403-32-2 | 95.0% | 0.25g |
$138.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13343-10G |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline |
55403-32-2 | 95% | 10g |
¥ 5,220.00 | 2023-04-13 | |
Enamine | EN300-52548-0.05g |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline |
55403-32-2 | 95.0% | 0.05g |
$65.0 | 2025-02-20 | |
Aaron | AR00DPAX-250mg |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 250mg |
$215.00 | 2025-01-24 | |
1PlusChem | 1P00DP2L-1g |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 1g |
$344.00 | 2025-02-26 | |
Aaron | AR00DPAX-2.5g |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 2.5g |
$775.00 | 2025-01-24 | |
Aaron | AR00DPAX-5g |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 5g |
$1134.00 | 2023-12-13 | |
Aaron | AR00DPAX-10g |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 10g |
$1669.00 | 2023-12-13 | |
1PlusChem | 1P00DP2L-100mg |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 100mg |
$143.00 | 2025-03-30 | |
1PlusChem | 1P00DP2L-500mg |
4-(4-Benzyl-1-piperazinyl)-3-chlorophenylamine |
55403-32-2 | 95% | 500mg |
$277.00 | 2025-02-26 |
4-(4-benzylpiperazin-1-yl)-3-chloroaniline 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
4-(4-benzylpiperazin-1-yl)-3-chloroanilineに関する追加情報
Introduction to 4-(4-benzylpiperazin-1-yl)-3-chloroaniline (CAS No. 55403-32-2)
4-(4-benzylpiperazin-1-yl)-3-chloroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 55403-32-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic amine derivative features a piperazine moiety linked to a chlorinated aniline backbone, making it a valuable intermediate in the synthesis of various bioactive molecules. The structural configuration of this compound imparts unique electronic and steric properties, which are leveraged in the development of pharmacologically relevant agents.
The molecular framework of 4-(4-benzylpiperazin-1-yl)-3-chloroaniline consists of a benzyl-substituted piperazine ring connected to a chloro-substituted aniline ring. This arrangement creates a system with potential for diverse interactions with biological targets, including enzymes and receptors. The presence of both the piperazine and aniline functional groups makes this compound a versatile scaffold for drug design, particularly in the pursuit of novel therapeutic entities.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing the piperazine moiety. Piperazines are well-known for their ability to modulate neurotransmitter systems, making them prominent in the development of drugs targeting central nervous system (CNS) disorders. Specifically, 4-(4-benzylpiperazin-1-yl)-3-chloroaniline has been investigated for its potential role as an intermediate in synthesizing molecules that interact with serotonin and dopamine receptors.
Recent studies have highlighted the importance of chlorinated aromatic amines in medicinal chemistry. The chlorine atom at the 3-position of the aniline ring in 4-(4-benzylpiperazin-1-yl)-3-chloroaniline enhances electrophilicity, facilitating nucleophilic substitution reactions that are crucial for further derivatization. This property has been exploited in the synthesis of more complex molecules with enhanced binding affinity and selectivity towards specific biological targets.
The synthesis of 4-(4-benzylpiperazin-1-yl)-3-chloroaniline typically involves multi-step organic transformations, starting from readily available precursors such as 3-chloroaniline and 1-benzylpiperazine. The reaction sequence often includes nucleophilic aromatic substitution or condensation reactions, depending on the synthetic route employed. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been utilized to achieve higher yields and purities.
The pharmacological evaluation of 4-(4-benzylpiperazin-1-yl)-3-chloroaniline has revealed promising activities in preclinical models. Initial studies suggest that this compound exhibits moderate affinity for serotonin 5-HT2A and dopamine D2 receptors, indicating its potential as a lead compound for further optimization. The dual interaction with these receptors makes it an attractive candidate for developing drugs that could address multiple therapeutic indications simultaneously.
Moreover, the structural features of 4-(4-benzylpiperazin-1-yl)-3-chloroaniline contribute to its favorable pharmacokinetic properties. The presence of both lipophilic and hydrophilic moieties enhances its solubility and bioavailability, critical factors for successful drug development. Computational modeling studies have further supported these findings, predicting optimal pharmacokinetic profiles for derivatives based on this scaffold.
In conclusion, 4-(4-benzylpiperazin-1-yl)-3-chloroaniline (CAS No. 55403-32-2) represents a promising compound in pharmaceutical research. Its unique structural features and demonstrated biological activities position it as a valuable intermediate for the synthesis of novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic derivatives is warranted to fully harness its potential in drug discovery.
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